molecular formula C25H27NO4 B2425778 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid CAS No. 2418719-72-7

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid

Cat. No.: B2425778
CAS No.: 2418719-72-7
M. Wt: 405.494
InChI Key: JDAISBUQAODCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[520]nonane-8-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic nonane core. This can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing an amino group that can participate in further chemical reactions. This makes the compound valuable in peptide synthesis, where it can be used to protect and deprotect amino groups in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

  • 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

What sets 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid apart from similar compounds is its specific bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-24(28)22-19-12-2-1-3-13-20(19)23(22)26-25(29)30-14-21-17-10-6-4-8-15(17)16-9-5-7-11-18(16)21/h4-11,19-23H,1-3,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAISBUQAODCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.